Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, two methyl groups, and a keto group.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Reduction: Formation of ethyl 4,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carboxylate.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a hydroxyl group instead of a keto group.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a triazole ring, making it more complex.
Uniqueness
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 16108-48-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 195.22 g/mol. Its structure features a dihydropyridine ring with an ethyl ester group, which contributes to its biological activity.
Antiproliferative Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can enhance antiproliferative activity significantly. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on structural modifications:
Compound Derivative | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 4,6-dimethyl | HeLa | 4.04 |
Ethyl 4-methyl | MDA-MB-231 | 0.069 |
Ethyl 6-methyl | HepG2 | 1.30 |
These results suggest that the presence of methyl groups in specific positions on the pyridine ring enhances the compound's ability to inhibit cancer cell proliferation .
Antimicrobial Activity
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
The biological activity of ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Some derivatives trigger apoptosis through intrinsic pathways, leading to programmed cell death.
- Inhibition of Key Enzymes : These compounds may inhibit enzymes critical for cancer cell survival and proliferation.
Study on Anticancer Properties
A notable study conducted on ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives demonstrated their effectiveness against various cancer types. The study utilized multiple human cancer cell lines (HeLa, MDA-MB-231) and assessed the impact of structural modifications on biological activity. Results indicated that compounds with hydroxyl or methoxy substitutions showed enhanced antiproliferative effects compared to unsubstituted derivatives .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of these compounds against clinical isolates of bacteria. The results revealed that specific derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested strains .
Properties
IUPAC Name |
ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUMXFWJBMWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289566 | |
Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16108-48-8 | |
Record name | 16108-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.